
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a cyclopropyl group attached to a pyrrolidine ring. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Industrial Production Methods
Industrial production of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. Continuous flow biocatalysis has been shown to be particularly effective in producing chiral compounds with high enantioselectivity . This method allows for better control of reaction conditions and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
科学的研究の応用
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism of action of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The cyclopropyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
- rac-(2R,5R)-5-ethyloxolane-2-carboxylic acid
- ®-Lactic acid
- (2R,5R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one
Uniqueness
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in applications requiring high enantioselectivity .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7-/m0/s1 |
InChIキー |
WEMQMSRIIQQSGW-BQBZGAKWSA-N |
異性体SMILES |
C1C[C@H](N[C@@H]1C2CC2)C(=O)O |
正規SMILES |
C1CC1C2CCC(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


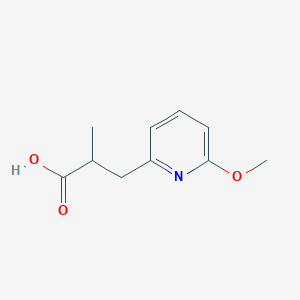
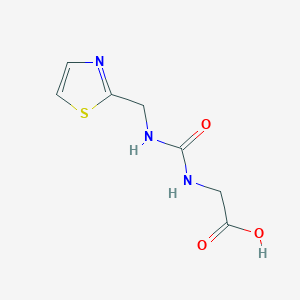
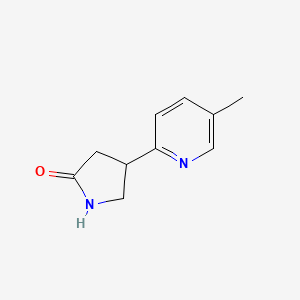
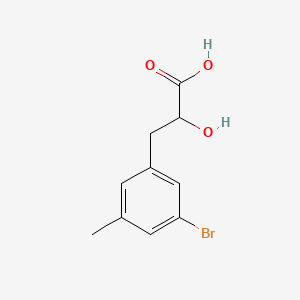
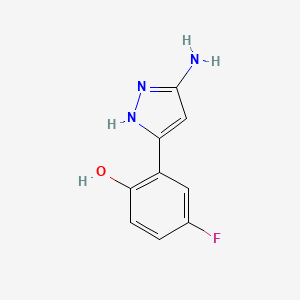


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)
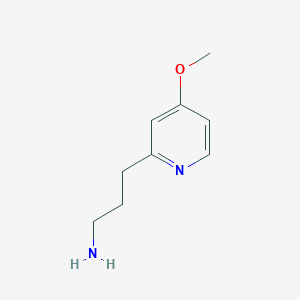
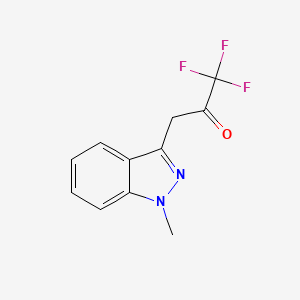

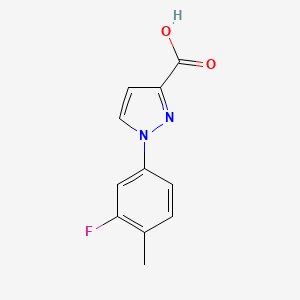
amine](/img/structure/B13545351.png)
